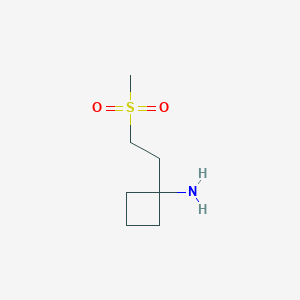
1-(5-Methylfuran-2-yl)cyclopropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methylfuran-2-yl)cyclopropan-1-ol is an organic compound with the molecular formula C8H10O2 and a molecular weight of 138.17 g/mol It features a cyclopropane ring attached to a furan ring substituted with a methyl group at the 5-position and a hydroxyl group at the 1-position
Métodos De Preparación
The synthesis of 1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of 5-methylfurfural using diazomethane or similar reagents under controlled conditions . The reaction typically requires a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(5-Methylfuran-2-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form the corresponding alcohol or alkane using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other substituents using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Methylfuran-2-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism by which 1-(5-Methylfuran-2-yl)cyclopropan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparación Con Compuestos Similares
1-(5-Methylfuran-2-yl)cyclopropan-1-ol can be compared with other similar compounds such as:
1-(2-Furyl)cyclopropan-1-ol: Lacks the methyl group, which may affect its reactivity and interactions.
1-(5-Methylfuran-2-yl)ethanol: Contains an ethyl group instead of a cyclopropane ring, leading to different chemical properties.
5-Methylfurfural: The precursor in the synthesis of this compound, which lacks the cyclopropane ring and hydroxyl group.
The uniqueness of this compound lies in its combination of a cyclopropane ring and a furan ring with a hydroxyl group, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
138.16 g/mol |
Nombre IUPAC |
1-(5-methylfuran-2-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H10O2/c1-6-2-3-7(10-6)8(9)4-5-8/h2-3,9H,4-5H2,1H3 |
Clave InChI |
SCAWHDSADBEQTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



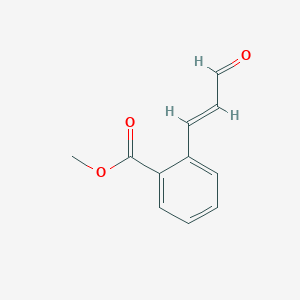
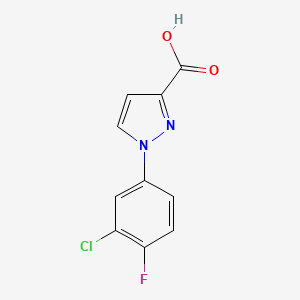


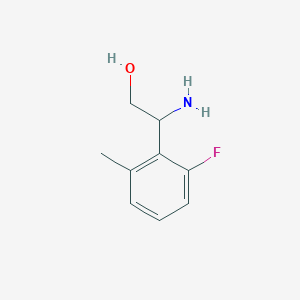
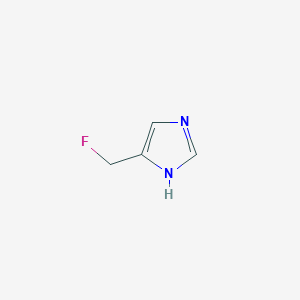

![8-Methyl-N-(prop-2-yn-1-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13614555.png)


